molecular formula C10H7IO2 B14907605 7-iodo-4-methyl-2H-chromen-2-one

7-iodo-4-methyl-2H-chromen-2-one

Cat. No.: B14907605
M. Wt: 286.07 g/mol
InChI Key: ARFACGXYMIJODQ-UHFFFAOYSA-N
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Description

7-iodo-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have a benzene ring fused to an α-pyrone ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-iodo-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-iodo-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-iodo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as monoamine oxidase and cholinesterase, leading to its potential therapeutic effects. Additionally, its ability to generate reactive oxygen species contributes to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    7-amino-4-methyl-2H-chromen-2-one: Known for its use as a fluorescent probe.

    7-hydroxy-4-methyl-2H-chromen-2-one: Exhibits significant biological activities, including anticancer and antimicrobial properties.

    7-(diethylamino)-4-methyl-2H-chromen-2-one: Used as an optical brightener and laser dye

Uniqueness

Its unique structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and medicinal research .

Properties

IUPAC Name

7-iodo-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFACGXYMIJODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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